1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Overview
Description
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one, also known as DFP, is an organic compound with the molecular formula C9H8F2O21. It has a molecular weight of 186.15 g/mol1.
Molecular Structure Analysis
The molecular structure of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one consists of a propanone group attached to a phenyl ring. The phenyl ring has two fluorine atoms and one hydroxy group attached to it1.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one are not fully detailed in the available sources. However, it is known that it has a molecular weight of 186.16 g/mol2.
Scientific Research Applications
Antimicrobial and Antiradical Activities
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one derivatives have been synthesized and their applications in biological activities have been explored. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrated both antimicrobial and antioxidant properties. These compounds were tested against various human pathogens, including Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. The antimicrobial activities were quantified as minimum inhibitory concentrations, and their antioxidant activity was determined using DPPH and ABTS.+ methods. However, it's noteworthy that the biological activities of these compounds were lower compared to certain types of beta blockers (Čižmáriková et al., 2020).
Photophysical Properties
Studies on the photophysical properties of various derivatives of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one have also been conducted. These studies explored the absorption and fluorescence characteristics of these derivatives in different solvents. The findings indicated bathochromic shifts from non-polar to polar solvents, suggesting a large difference in dipole moment between the ground and excited states. This difference indicates that the molecules are more stabilized in the singlet excited state compared to the ground state. Such properties are crucial for understanding the molecular interactions and stability under different conditions (Kumari et al., 2017).
Interaction with Biological Targets
Some studies have focused on the potential interaction of these compounds with biological targets. Molecular docking studies suggested that certain derivatives might interact with specific enzymes, such as influenza neuraminidase and chikungunya nsP2 protease, indicating potential applications in treating viral infections. These studies also involved computational analyses, including optimization of molecular geometry and simulated vibrational frequency, to understand the compound's future scope in chemical reactivity, biological property, and optical device applications (Rajamani et al., 2020).
Role in Bioremediation
Derivatives of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one have been investigated for their role in bioremediation, particularly in the degradation of environmental pollutants like Bisphenol A (BPA). Studies involving laccase from Fusarium incarnatum and reverse micelles systems demonstrated significant degradation of BPA, indicating the potential application of these compounds in environmental cleanup and reducing the impact of endocrine-disrupting chemicals (Chhaya & Gupte, 2013).
Safety And Hazards
The safety data sheet for a similar compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation3. However, specific safety and hazard information for 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one was not found in the available sources.
Future Directions
The future directions for the study and application of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one are not specified in the available sources.
Please note that this information is based on the available sources and there may be additional information not covered in this analysis. For a more detailed and specific analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIDRPUAOWTRGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334040 | |
Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | |
CAS RN |
178374-78-2 | |
Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 178374-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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